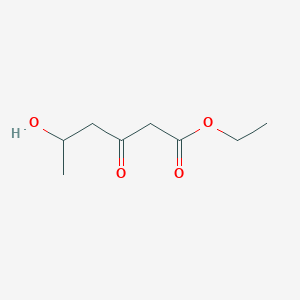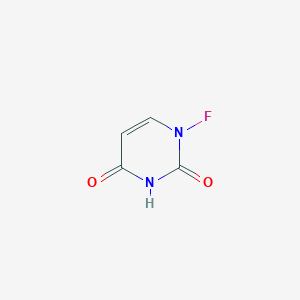
1-fluoropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is utilized in the treatment of various cancers, including colorectal, esophageal, stomach, pancreatic, breast, and cervical cancers . Fluorouracil is also applied topically for conditions such as actinic keratosis and basal cell carcinoma . This compound works by interfering with the synthesis of DNA and RNA, thereby inhibiting the growth of cancer cells .
Vorbereitungsmethoden
Fluorouracil is synthesized through a multi-step chemical process. One common method involves the reaction of urea with fluorine-containing compounds. The industrial production of fluorouracil typically involves the following steps:
Synthesis of 2,4-dioxo-5-fluoropyrimidine: This is achieved by reacting urea with fluorine-containing reagents under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form fluorouracil.
Purification: The final product is purified through crystallization and other purification techniques to obtain high-purity fluorouracil.
Analyse Chemischer Reaktionen
Fluorouracil undergoes various chemical reactions, including:
Oxidation: Fluorouracil can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Fluorouracil can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fluorouracil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid analogs and their interactions.
Biology: Fluorouracil is used to study the mechanisms of DNA and RNA synthesis and repair.
Medicine: It is a cornerstone in the treatment of various cancers. Research is ongoing to improve its efficacy and reduce side effects.
Industry: Fluorouracil is used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
Wirkmechanismus
Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By blocking thymidylate synthase, fluorouracil prevents the formation of DNA, thereby inhibiting cell division and growth. Additionally, fluorouracil can be incorporated into RNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Fluorouracil is often compared with other pyrimidine analogs, such as:
Capecitabine: An oral prodrug that is converted to fluorouracil in the body.
Tegafur: Another prodrug that is metabolized to fluorouracil.
Cytarabine: A pyrimidine analog used in the treatment of leukemia.
Fluorouracil is unique due to its broad spectrum of activity against various cancers and its ability to be used both systemically and topically .
Eigenschaften
Molekularformel |
C4H3FN2O2 |
|---|---|
Molekulargewicht |
130.08 g/mol |
IUPAC-Name |
1-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI-Schlüssel |
SNKDCTFPQUHAPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
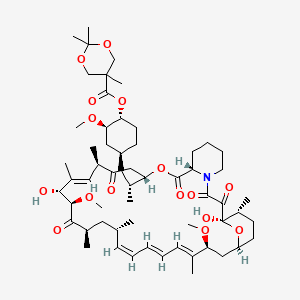
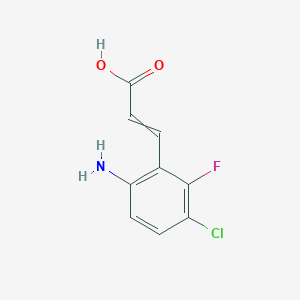

![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
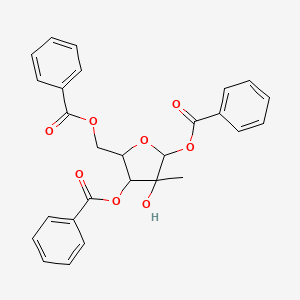

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
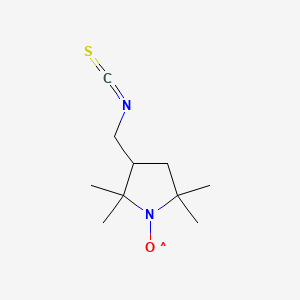
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)


